molecular formula C7H8N2 B2817341 5-(Prop-2-en-1-yl)pyrimidine CAS No. 1553179-03-5

5-(Prop-2-en-1-yl)pyrimidine

Cat. No.: B2817341
CAS No.: 1553179-03-5
M. Wt: 120.155
InChI Key: FPJFZSZWZJQMLU-UHFFFAOYSA-N
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Description

5-(Prop-2-en-1-yl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with a prop-2-en-1-yl group at the 5-position Pyrimidines are a class of nitrogen-containing heterocycles that are widely found in nature and are integral components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Prop-2-en-1-yl)pyrimidine can be achieved through various synthetic routes. One common method involves the alkylation of pyrimidine with an allyl halide under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Pyrimidine and allyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The base deprotonates the pyrimidine, generating a nucleophilic species that attacks the electrophilic carbon of the allyl bromide, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic methods, such as palladium-catalyzed cross-coupling reactions, can also be employed to achieve high selectivity and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Prop-2-en-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The double bond in the allyl group can be reduced to form a propyl group.

    Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for oxidation to aldehydes.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Epoxide: Formed from the oxidation of the allyl group.

    Propylpyrimidine: Formed from the reduction of the allyl group.

    Halogenated Pyrimidines: Formed from electrophilic substitution reactions.

Scientific Research Applications

5-(Prop-2-en-1-yl)pyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    5-(Prop-2-en-1-yl)uracil: Similar structure but with a uracil ring instead of pyrimidine.

    5-(Prop-2-en-1-yl)cytosine: Similar structure but with a cytosine ring.

    5-(Prop-2-en-1-yl)thymine: Similar structure but with a thymine ring.

Uniqueness

5-(Prop-2-en-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological properties. The presence of the allyl group enhances its potential for various chemical transformations and biological interactions, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

5-prop-2-enylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-2-3-7-4-8-6-9-5-7/h2,4-6H,1,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJFZSZWZJQMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CN=CN=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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